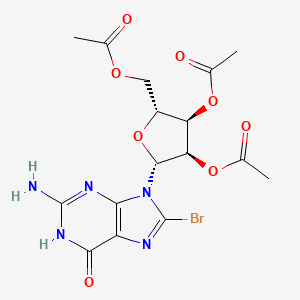

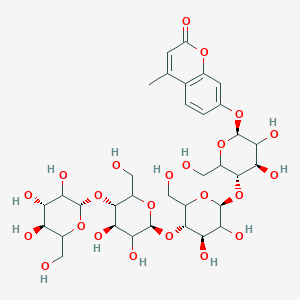

8-Bromoguanosine 2',3',5'-triacetate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 8-Bromoguanosine and related compounds involves several steps, including bromination and acetylation. The introduction of the bromine atom and acetyl groups significantly alters the chemical behavior and physical properties of the molecule. For instance, Ikehara and Muneyama (1970) described the cyclization of 2',3'-O-Isopropylidene-8-bromoguanosine to form a specific anhydro derivative, highlighting the influence of halogen substitution on molecular reactivity (Ikehara & Muneyama, 1970).

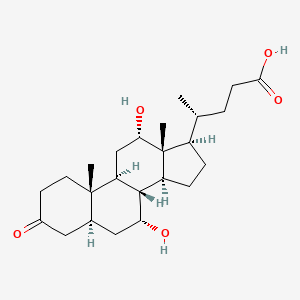

Molecular Structure Analysis

The molecular structure of 8-Bromoguanosine 2',3',5'-triacetate and related derivatives has been studied using crystallography and molecular modeling. Tavale and Sobell (1970) determined the crystal structures of 8-bromoguanosine, finding it exists in the syn conformation, a deviation from the typical anti conformation due to the bromine atom's influence (Tavale & Sobell, 1970). Mande et al. (1992) further analyzed the impact of bromine and acetyl substitutions on molecular conformation, noting differences in ribose pucker compared to unmodified analogues (Mande et al., 1992).

Chemical Reactions and Properties

8-Bromoguanosine 2',3',5'-triacetate participates in various chemical reactions, including nucleophilic substitution and coupling reactions. Hobley et al. (2008) described using 8-bromoguanosine as a precursor for synthesizing 8-heteroaromatic-2'-deoxyguanosine analogues, showcasing its utility in nucleoside modifications (Hobley et al., 2008).

Physical Properties Analysis

The physical properties of 8-Bromoguanosine 2',3',5'-triacetate, such as solubility, melting point, and stability, are influenced by its modified structure. The presence of the bromine atom and acetyl groups affects its interactions with solvents and its thermal behavior.

Chemical Properties Analysis

The chemical properties of 8-Bromoguanosine 2',3',5'-triacetate, including its reactivity and interaction with other molecules, are significantly altered by its structural modifications. The bromine atom introduces a site for nucleophilic attack, while the acetyl groups protect the sugar moiety and influence the molecule's overall reactivity.

Wissenschaftliche Forschungsanwendungen

Modification of Nucleosides

8-Bromoguanosine is used in the aqueous-phase modification of unprotected halonucleosides, contributing to the synthesis of pharmaceutically active compounds and oligonucleotide structural probes (Western et al., 2003).

Crystal and Molecular Structure Analysis

Studies on the crystal structures of 8-Bromoguanosine have provided insights into the syn conformation of purine nucleosides, contributing to our understanding of nucleic acid chemistry and biochemistry (Tavale & Sobell, 1970).

Synthesis and Cleavage Studies

8-Bromoguanosine has been involved in synthesis and cleavage studies, like the cyclization to create anhydro-8-oxyguanosine derivatives (Ikehara & Muneyama, 1970).

C8-Metalation of Purine Nucleosides

It is used in C8-metalation studies to form palladated azolato complexes, providing insights into nucleoside chemistry (Kampert et al., 2018).

Pharmaceutical Applications

8-Bromoguanosine derivatives have shown potential in pharmaceutical applications, including antitumor activities against murine leukemic cells (Chu, Shiue, & Chu, 1975).

Biological and Medical Research

It has been used to study the effects on intracellular free calcium concentrations in vascular smooth muscle cells (Kai et al., 1987).

Nucleic Acid Chemistry

Its role in base stacking in nucleic acids has been studied, shedding light on the structure and function of nucleic acids (Bugg & Thewalt, 1969).

Biological Effects and Mechanisms

The effects of 8-Bromoguanosine on macrophages and its role in the killing of Leishmania amazonensis have been investigated, suggesting its potential in treating infections with intracellular pathogens (Giorgio & Barão, 1998).

Safety And Hazards

The safety data sheet for 8-Bromoguanosine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye6. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas67.

Zukünftige Richtungen

The future directions of 8-Bromoguanosine 2’,3’,5’-triacetate are not explicitly stated in the search results. However, given its potential in studying viral RNA-dependent RNA polymerases2, it may continue to be a valuable tool in virology research.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN5O8/c1-5(23)27-4-8-10(28-6(2)24)11(29-7(3)25)14(30-8)22-12-9(19-15(22)17)13(26)21-16(18)20-12/h8,10-11,14H,4H2,1-3H3,(H3,18,20,21,26)/t8-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZCAXCVNVVXJL-IDTAVKCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoguanosine 2',3',5'-triacetate | |

CAS RN |

15717-45-0 | |

| Record name | Guanosine, 8-bromo-, 2′,3′,5′-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15717-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromoguanosine 2',3',5'-triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015717450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-bromoguanosine 2',3',5'-triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R,4S,9R,13R,16R,18S)-2,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B1139732.png)

![Methyl 2-Acetamido-2-deoxy-O-[ss-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B1139742.png)

![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)